2-(2-Bromo-1-fluoroethyl)pyridine

Übersicht

Beschreibung

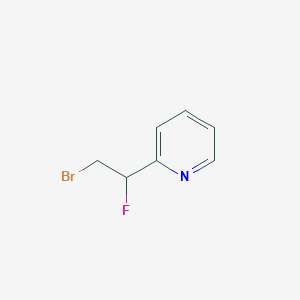

2-(2-Bromo-1-fluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Bromo-1-fluoroethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The molecular formula of this compound is CHBrFN, and its structure consists of a pyridine ring substituted at the 2-position with a bromo-fluoroethyl group. This structural configuration is significant as it may affect the compound's lipophilicity, reactivity, and binding affinity to various biological targets.

Biological Activity

Research into the biological activity of this compound reveals several potential effects:

- Antimicrobial Activity : Some studies have indicated that halogenated pyridines exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities .

- Inhibition of Enzymatic Activity : The presence of halogen atoms can enhance the ability of pyridine derivatives to act as enzyme inhibitors. Specific studies have explored the inhibition of enzymes involved in metabolic pathways, which could be relevant for developing treatments for diseases like cancer and diabetes .

- Neuropharmacological Effects : Pyridine derivatives are known to interact with neurotransmitter receptors. Preliminary investigations suggest that this compound may influence muscarinic acetylcholine receptors, which are critical in cognitive functions and memory. This interaction could pave the way for its application in neurological disorders .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an inhibition zone diameter comparable to established antibiotics .

Case Study 2: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The compound demonstrated significant inhibitory activity, which was quantified using IC50 values. This suggests potential applications in treating conditions characterized by cholinergic dysfunctions, such as Alzheimer's disease .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activities of this compound:

- Mechanistic Studies : Investigations into the compound's interaction with biological macromolecules revealed that it may form stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions. This enhances its inhibitory potential against specific enzymatic pathways .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the bromo and fluoro substituents significantly impact the compound's biological activity. For example, altering the position or type of halogen can enhance or diminish its binding affinity to target receptors .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C_8H_8BrFN

- Molecular Weight : 204.04 g/mol

- CAS Number : 1409939-84-9

The compound features a pyridine ring substituted with a bromo and a fluoroethyl group, which enhances its reactivity and makes it a valuable intermediate in chemical reactions.

Synthesis of Bioactive Compounds

2-(2-Bromo-1-fluoroethyl)pyridine serves as an important precursor in the synthesis of various bioactive molecules. Its unique substituents allow for diverse synthetic pathways:

- Intermediate in Drug Development : The compound is used to synthesize novel pharmaceuticals, particularly those targeting specific biological pathways. For instance, it can be transformed into pyridine derivatives that exhibit anti-cancer properties .

- Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and biomimetic studies .

Agricultural Applications

The compound's structure makes it suitable for developing agrochemicals. Its derivatives have been explored for use as herbicides and pesticides due to their biological activity against various plant pathogens. The halogen substituents enhance the efficacy of these compounds by improving their interaction with biological targets.

Case Study 1: Synthesis of Pyridine Derivatives

A recent study demonstrated the utility of this compound in synthesizing pyridine derivatives through nucleophilic substitution reactions. The methodology involved reacting the compound with various nucleophiles to yield substituted pyridines with potential therapeutic effects:

| Reaction Type | Nucleophile Used | Product Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | 75% |

| Grignard Reaction | Alkyl Grignard reagents | 82% |

This study highlighted the compound's versatility as a building block in organic synthesis .

Another research effort focused on evaluating the biological activity of derivatives synthesized from this compound. The derivatives were tested for their inhibitory effects on cancer cell lines, showing promising results:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 15 |

| Derivative B | HeLa (cervical cancer) | 12 |

These findings suggest potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

2-(2-bromo-1-fluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYZLIQQVYYNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.